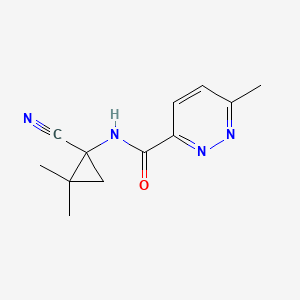
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer therapy. It was first identified as a p53 stabilizing agent, which means that it can activate the p53 tumor suppressor pathway. The p53 pathway is one of the most important pathways in the body for preventing the development of cancer, and its activation can lead to the death of cancer cells.
Mechanism of Action
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide works by stabilizing the p53 protein, which is a tumor suppressor protein that is often mutated or inactive in cancer cells. By stabilizing p53, N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide can activate the p53 pathway, leading to the death of cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It can activate the p53 pathway in cancer cells, leading to their death. It can also inhibit the activity of certain enzymes that are involved in inflammation and neurodegeneration. Additionally, it has been shown to have antioxidant effects and to be effective in reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide is its ability to activate the p53 pathway in cancer cells, leading to their death. This makes it a promising candidate for cancer therapy. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for a range of different diseases. However, one limitation of N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide is its potential toxicity, which can limit its use in clinical settings.
Future Directions
There are a number of future directions for research on N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanisms by which N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide exerts its anti-inflammatory and neuroprotective effects. Finally, more studies are needed to determine the optimal dosing and administration of N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide for different diseases.
Synthesis Methods
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2,2-dimethylcyclopropylamine with ethyl 2-bromoacetate to form the intermediate product, 2,2-dimethylcyclopropylamine-2-carboxylate. This is then reacted with 2-cyano-6-methylpyridazine-3-carboxylic acid to form N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide.
Scientific Research Applications
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to activate the p53 pathway in cancer cells, leading to their death. It has also been shown to have anti-inflammatory effects and to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-4-5-9(16-15-8)10(17)14-12(7-13)6-11(12,2)3/h4-5H,6H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXYWDZKZJWBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C(=O)NC2(CC2(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylcyclopropyl)-6-methylpyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

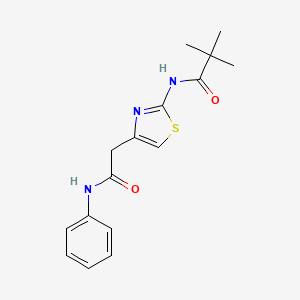
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2634736.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2634738.png)
![3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2634739.png)
![N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2634742.png)
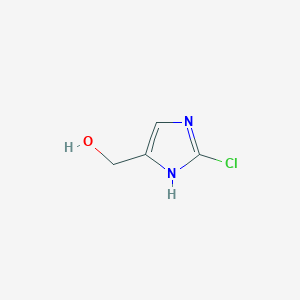
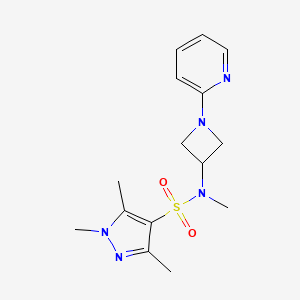
![ethyl 2-(4-ethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2634747.png)
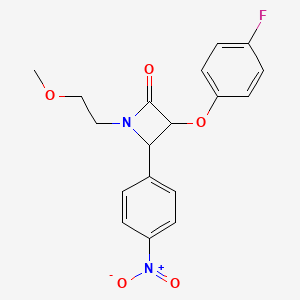
![4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2634749.png)

![1-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2634751.png)
![7-acetyl-2-((4-bromobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2634753.png)
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2634755.png)